molecular formula C6H11BrO B6150138 2-bromo-2-ethylbutanal CAS No. 38562-30-0

2-bromo-2-ethylbutanal

Cat. No.: B6150138
CAS No.: 38562-30-0
M. Wt: 179.1
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Description

2-Bromo-2-ethylbutanal is an organic compound belonging to the class of aldehydes. It features a bromine atom and an ethyl group attached to the second carbon of a butanal molecule. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-ethylbutanal can be synthesized through the bromination of 2-ethylbutanal. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high selectivity and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: The compound can also participate in elimination reactions, leading to the formation of alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-ethylbut-2-ene.

    Oxidation Reactions: Oxidation of this compound can yield 2-bromo-2-ethylbutanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) under mild to moderate temperatures.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Major Products:

    Substitution: 2-ethylbutanal derivatives with various functional groups replacing the bromine atom.

    Elimination: 2-ethylbut-2-ene.

    Oxidation: 2-bromo-2-ethylbutanoic acid.

Scientific Research Applications

2-Bromo-2-ethylbutanal is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.

    Industry: Used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-2-ethylbutanal in chemical reactions involves the electrophilic nature of the carbonyl carbon and the bromine atom. The carbonyl group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but lacks the aldehyde functional group.

    2-Bromo-2-methylpropanal: Similar but with a different alkyl group attached to the carbonyl carbon.

    2-Chloro-2-ethylbutanal: Similar but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-2-ethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group, which imparts distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

38562-30-0

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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